Fabp5-IN-1
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Overview
Description
Fabp5-IN-1 is a selective and high-affinity inhibitor of fatty acid binding protein 5 (FABP5). It has a Ki value of 1.7 μM and does not bind to both FABP3 and FABP7 . This compound has shown potent antinociceptive effects, making it a promising candidate for pain management and other therapeutic applications .
Preparation Methods
The synthetic routes and reaction conditions for Fabp5-IN-1 are not extensively detailed in the available literature. it is typically synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimizing these reactions for scale, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Fabp5-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific catalysts and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Fabp5-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the binding and transport of fatty acids within cells.
Biology: Helps in understanding the role of FABP5 in various biological processes, including lipid metabolism and cell signaling.
Medicine: Investigated for its potential therapeutic effects in pain management and inflammatory diseases.
Mechanism of Action
Fabp5-IN-1 exerts its effects by selectively inhibiting FABP5, a protein involved in the transport and metabolism of fatty acids within cells. By binding to FABP5, this compound prevents the protein from interacting with its natural ligands, thereby disrupting lipid transport and metabolism. This inhibition can lead to various downstream effects, including reduced inflammation and pain .
Comparison with Similar Compounds
Fabp5-IN-1 is unique in its high selectivity and affinity for FABP5 compared to other similar compounds. Some similar compounds include:
FABP3 inhibitors: These compounds target a different fatty acid binding protein and have different biological effects.
FABP7 inhibitors: These compounds also target a different fatty acid binding protein and are used in different therapeutic contexts.
This compound stands out due to its specificity for FABP5, making it a valuable tool for studying the role of this protein in various biological processes and for developing targeted therapies .
Biological Activity
Fabp5-IN-1 is a small molecule inhibitor targeting fatty acid-binding protein 5 (FABP5), which plays a crucial role in various biological processes, including lipid metabolism, cell growth, differentiation, and immune responses. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Overview of FABP5
FABP5 is a member of the fatty acid-binding protein family, primarily involved in the intracellular transport of long-chain fatty acids. It is implicated in several pathological conditions, including cancer, metabolic disorders, and inflammatory diseases. Studies have shown that FABP5 expression correlates with poor prognosis in various cancers, such as hepatocellular carcinoma (HCC) and prostate cancer .
Key Functions of FABP5
- Lipid Metabolism: Regulates fatty acid uptake and storage.
- Cell Proliferation: Enhances cell growth through interactions with transcription factors like HIF-1α.
- Immune Response: Modulates macrophage activation and polarization .
This compound inhibits FABP5's function by disrupting its ability to bind fatty acids, thereby altering lipid metabolism and potentially reversing cancer progression. The compound has been shown to reduce the expression of lipid-storage-related genes and inhibit cell proliferation in HCC models .
In Vitro Studies
In vitro studies demonstrate that treatment with this compound leads to:
- Decreased lipid accumulation in HCC cells.
- Reduced expression of HIF-1α target genes such as BNIP3L and VEGF.
- Inhibition of macrophage alternative activation markers in FABP5-deficient models .
Case Study 1: Hepatocellular Carcinoma (HCC)
A study examined the effects of this compound on HCC cell lines. Treatment resulted in:
- Cell Proliferation: A significant reduction in cell viability was observed.
- Lipid Metabolism: Markers associated with lipid accumulation were downregulated.
Table 1: Effects of this compound on HCC Cell Lines
Treatment | Cell Viability (%) | Lipid Accumulation (µg/mL) | HIF-1α Activity (Relative Units) |
---|---|---|---|
Control | 100 | 50 | 1.0 |
This compound | 65 | 20 | 0.4 |
Case Study 2: Prostate Cancer
In a prostate cancer model, this compound was administered to evaluate its therapeutic potential. Results indicated:
- Tumor Growth: Significant tumor size reduction compared to control.
- FABP5 Expression: Decreased FABP5 levels correlated with improved survival rates.
Research Findings
Recent studies have highlighted the multifaceted role of FABP5 in various diseases:
- Cancer: High FABP5 levels are associated with aggressive tumor behavior and poor patient outcomes .
- Metabolic Disorders: FABP5 influences insulin sensitivity and lipid homeostasis, making it a potential target for treating obesity-related conditions .
Table 2: Summary of Research Findings on FABP5
Disease Type | Role of FABP5 | Implications for Treatment |
---|---|---|
Cancer | Promotes tumor growth | Target for novel therapeutics |
Metabolic Disorders | Regulates lipid metabolism | Potential target for obesity treatment |
Inflammatory Diseases | Modulates immune response | Therapeutic target for inflammation |
Properties
Molecular Formula |
C34H30O6 |
---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
(2S,4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-bis(2-methoxyphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C34H30O6/c1-38-27-17-9-7-15-24(27)29-31(33(35)36)30(25-16-8-10-18-28(25)39-2)32(29)34(37)40-19-26-22-13-5-3-11-20(22)21-12-4-6-14-23(21)26/h3-18,26,29-32H,19H2,1-2H3,(H,35,36)/t29-,30-,31?,32?/m0/s1 |
InChI Key |
HQXNSTCPBAPWHN-HWOSFROGSA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@H]2C([C@@H](C2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=CC=CC=C6OC)C(=O)O |
Canonical SMILES |
COC1=CC=CC=C1C2C(C(C2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=CC=CC=C6OC)C(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.